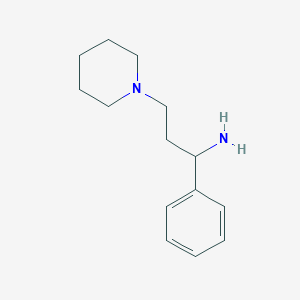

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Übersicht

Beschreibung

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is a chemical compound with the molecular weight of 253.77 . It is also known as 3-Piperidylpropiophenon .

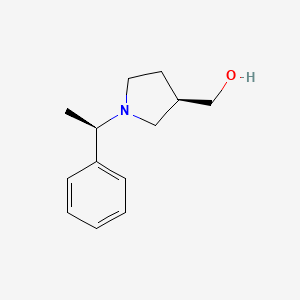

Molecular Structure Analysis

The molecular structure of this compound is C14H19NO . The compound is achiral, meaning it does not have a non-superimposable mirror image .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Pharmacological Potential

1-Phenyl-3-(piperidin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of various pharmacologically relevant compounds. Its derivatives have been explored for their potential in addressing multiple health conditions, showcasing the chemical's versatility in medicinal chemistry.

Derivative Synthesis and Pharmacological Properties : Derivatives of this compound, such as trihexyphenidyl and biperiden, have been synthesized and studied for their pharmacological properties. These derivatives find applications in treating conditions like Parkinson's disease and as antispasmodic agents R. Vardanyan, 2018.

Low-Density Lipoprotein (LDL) Receptor Upregulation : A practical synthesis method for a compound acting as an upregulator of the LDL receptor was developed, showcasing the application of this compound derivatives in cardiovascular research Tatsuya Ito et al., 2002.

Anticancer Research : Novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and demonstrated antiproliferative activity against human leukemia cells. This highlights the compound's role in developing new anticancer agents K. Vinaya et al., 2011.

Antibacterial Activity : Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones derived from this compound showed significant antibacterial activity. This approach highlights the compound's utility in developing new antibacterial agents Ram C.Merugu et al., 2010.

Chemical Activation and Co-crystallization Studies

Chemical Activation by Formaldehyde : Studies on the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products offer insights into the compound's reactivity and potential implications in food chemistry P. Nikolov et al., 2010.

Co-crystallization with Antipsychotic Agents : Co-crystallization studies involving this compound derivatives provide valuable data for understanding the molecular interactions and stability of pharmaceutical compounds Mohammed A. E. Shaibah et al., 2019.

Eigenschaften

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWYAQXDIBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549822 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41208-24-6 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)